2-(3,4-dimethylbenzenesulfonyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3,4-dimethylphenyl)sulfonylacetic Acid” is a chemical compound utilized in scientific research for its remarkable properties . Its applications range from drug synthesis to organic reactions, offering immense potential for breakthrough discoveries.

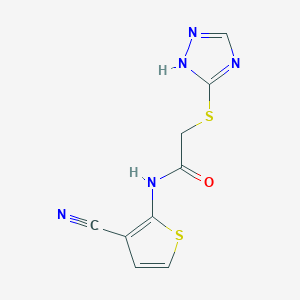

Molecular Structure Analysis

The molecular structure of “2-(3,4-dimethylphenyl)sulfonylacetic Acid” is characterized by the presence of a sulfonyl group attached to an acetic acid moiety, which is further connected to a 3,4-dimethylphenyl group . The molecular weight of this compound is 228.27 .Applications De Recherche Scientifique

Photoremovable Protecting Group in Organic Synthesis and Biochemistry

2-(3,4-dimethylphenyl)sulfonylacetic acid derivatives have been explored as photoremovable protecting groups for phosphates and sulfonic acids. The derivatives demonstrate efficient release of the corresponding acids upon irradiation, showing potential in organic synthesis and biochemistry applications (Klán et al., 2002).

Structural Analysis and Material Science

The compound's structural features have been analyzed, showing significant angles between sulfonyl and aniline benzene rings, contributing to the understanding of molecular geometry and potential applications in material science (Gowda et al., 2010).

Chemiluminescence in Organic Chemistry

Derivatives of 2-(3,4-dimethylphenyl)sulfonylacetic acid have been synthesized, and their base-induced chemiluminescence has been studied. These studies provide insights into the thermal stability and light-emitting properties of the derivatives, which can be relevant for applications in analytical chemistry and bioimaging (Watanabe et al., 2010).

Anion Exchange Membranes

Polymers containing pendent 3,5-dimethylphenyl groups derived from 2-(3,4-dimethylphenyl)sulfonylacetic acid show potential as anion exchange membranes. These membranes demonstrate good conductivity and stability, indicating their suitability for fuel-cell applications (Wang et al., 2015).

Sulfonation Reactions in Organic Chemistry

The compound plays a role in sulfonation reactions, providing insights into the intermediacy of phenyl hydrogen sulfates in these processes. This knowledge is essential for the development of new synthetic pathways and understanding reaction mechanisms (Wit et al., 2010).

Orientations Futures

The future directions for “2-(3,4-dimethylphenyl)sulfonylacetic Acid” could involve further exploration of its remarkable properties and potential applications in drug synthesis and organic reactions. Additionally, the synthesis and cyclizations of similar compounds have been studied, indicating potential areas of future research .

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)sulfonylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-3-4-9(5-8(7)2)15(13,14)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXRJPKHARJNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2796032.png)

![5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2796034.png)

![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2796039.png)

![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2796041.png)

![5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2796042.png)

![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)

![(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2796050.png)

![6-Amino-7-benzimidazol-2-yl-5-benzylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2796051.png)